1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate

Vue d'ensemble

Description

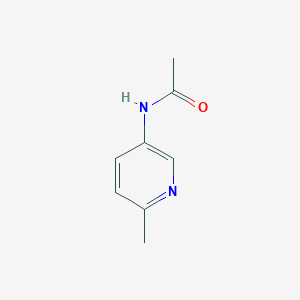

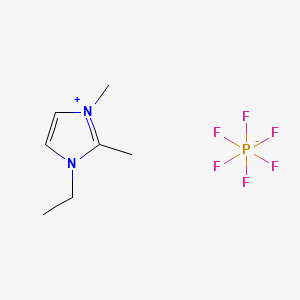

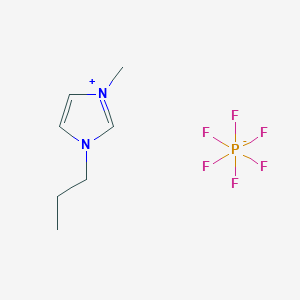

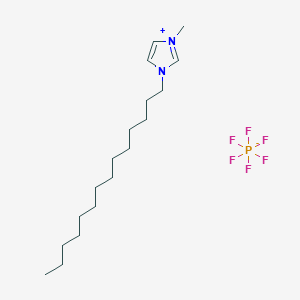

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate is a compound with the molecular formula C7H13F6N2P . It is also known by its CAS number 292140-86-4 . The compound is comprised of a 1-ethyl-2,3-dimethylimidazolium cation and a hexafluorophosphate anion .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is generally synthesized like other ionic liquids, through a two-step process involving the alkylation of an imidazole ring followed by anion exchange .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallographic and computational analyses . The crystal structure is characterized by layers of cations and anions stacked upon one another in a three-dimensional manner with several non-covalent interactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.16 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others were not found in the search results .Applications De Recherche Scientifique

Synthesis and Alternative Ionic Liquids

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate has been studied in the context of synthesizing alternative ionic liquids. Research demonstrates that certain 1,3-dialkylimidazolium salts, which are liquids at or below room temperature, can be used as alternatives to corresponding halide salts in various metathesis reactions. This includes the preparation of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (Holbrey et al., 2002).

Liquid Phase Dynamics

The impact of C2 substitution on melting point and liquid phase dynamics of this compound has been a subject of molecular dynamics studies. It's been observed that substitution of a methyl group at the C2 position leads to an increase in both melting point and liquid phase viscosity (Zhang & Maginn, 2012).

Liquid Clathrate Formation

This compound is also notable for forming liquid clathrates when mixed with aromatic hydrocarbons. In specific systems, aromatic solutes can be trapped in the solid state, forming crystalline inclusion compounds. This is significant in the study of molecular interactions and solute entrapment mechanisms (Holbrey et al., 2003).

Structural Analysis

The structure of liquid this compound has been analyzed through neutron diffraction experiments. These studies have provided insights into the differences arising from variations in anion size when compared to other imidazolium salts (Hardacre et al., 2003).

Orientations Futures

Mécanisme D'action

Target of Action

1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate, also known as 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium hexafluorophosphate(V), is an ionic liquid compound It is known to interact with various organic and inorganic substances due to its ionic nature .

Mode of Action

The compound’s mode of action is primarily through its ionic interactions. As an ionic liquid, it can interact with a variety of substances, altering their physical and chemical properties . These interactions can result in changes in solubility, reactivity, and other properties of the target substances .

Biochemical Pathways

It can act as a solvent, catalyst carrier, electrolyte, and extraction agent .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific application. For example, when used as a solvent, it can enhance the solubility of various substances . When used as a catalyst carrier, it can improve the efficiency of catalytic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect its physical state and solvation capacity . Additionally, the presence of other substances can influence its reactivity and interaction with target substances .

Propriétés

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.F6P/c1-4-9-6-5-8(3)7(9)2;1-7(2,3,4,5)6/h5-6H,4H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKYEJKYOZNSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049264 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

292140-86-4 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)

![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)

![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)

![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)